Methyl 5-chloro-6-oxo-1H-pyrimidine-4-carboxylate
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Overview
Description
Methyl 5-chloro-6-oxo-1H-pyrimidine-4-carboxylate is a heterocyclic organic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and oxo functional groups in the pyrimidine ring makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-6-oxo-1H-pyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a chloro-substituted urea or guanidine derivative, with an esterifying agent like methyl chloroformate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-6-oxo-1H-pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and solvents like dichloromethane.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of amino or thio derivatives.
Reduction: Formation of hydroxyl derivatives.
Oxidation: Formation of more oxidized pyrimidine derivatives.
Scientific Research Applications
Methyl 5-chloro-6-oxo-1H-pyrimidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antiviral, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Materials Science: It is employed in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: The compound is a valuable building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-6-oxo-1H-pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and oxo groups play a crucial role in binding to these targets, either through covalent bonding or non-covalent interactions like hydrogen bonding and van der Waals forces. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-chloro-6-hydroxy-1H-pyrimidine-4-carboxylate
- Methyl 5-bromo-6-oxo-1H-pyrimidine-4-carboxylate
- Methyl 5-chloro-6-oxo-1H-pyrimidine-2-carboxylate
Uniqueness
Methyl 5-chloro-6-oxo-1H-pyrimidine-4-carboxylate is unique due to the specific positioning of the chloro and oxo groups on the pyrimidine ring. This unique structure imparts distinct reactivity and binding properties, making it a valuable intermediate for the synthesis of diverse chemical entities.
Properties
IUPAC Name |
methyl 5-chloro-6-oxo-1H-pyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-6(11)4-3(7)5(10)9-2-8-4/h2H,1H3,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMCLXHFCRQLRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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